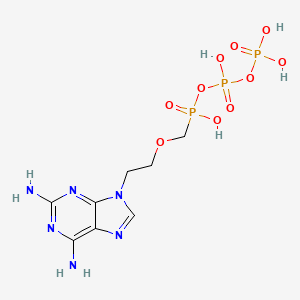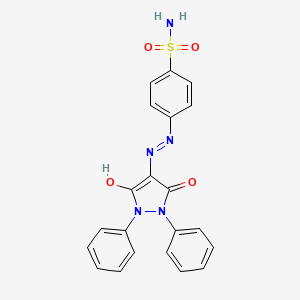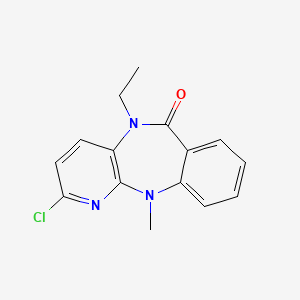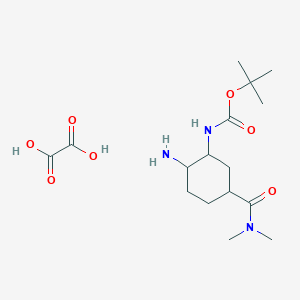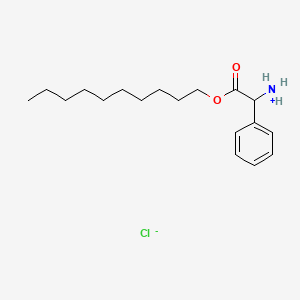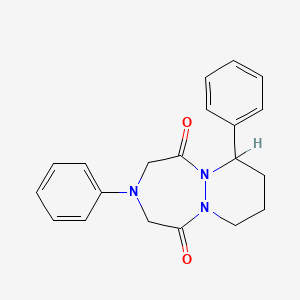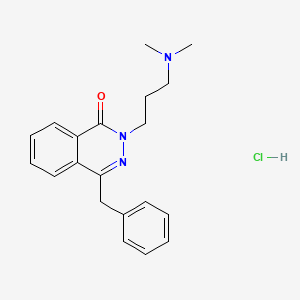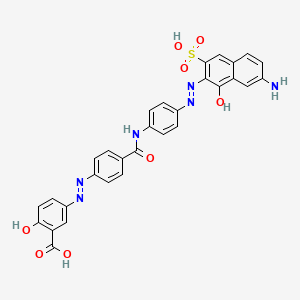
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by the presence of multiple azo groups, which are responsible for its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid involves several steps, starting with the diazotization of 7-amino-1-hydroxy-3-sulpho-2-naphthylamine. This intermediate is then coupled with 4-aminobenzoic acid to form the first azo linkage. Subsequent reactions involve further diazotization and coupling steps to introduce additional azo groups and complete the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization and coupling reactions under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. Reaction conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid involves its interaction with specific molecular targets. The azo groups in the compound can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium [7-[[6-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-1-hydroxy-3-sulpho-2-naphthyl]azo]-8-hydroxynaphthalene-1,3,5-trisulphonato (6-)]cuprate (4-)
- 2-Aminophenol-4-sulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
Uniqueness
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid is unique due to its multiple azo groups and the presence of both amino and sulpho functional groups. These features confer distinctive chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
85959-48-4 |
|---|---|
Formule moléculaire |
C30H22N6O8S |
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C30H22N6O8S/c31-18-4-1-17-13-26(45(42,43)44)27(28(38)23(17)14-18)36-34-21-9-7-19(8-10-21)32-29(39)16-2-5-20(6-3-16)33-35-22-11-12-25(37)24(15-22)30(40)41/h1-15,37-38H,31H2,(H,32,39)(H,40,41)(H,42,43,44) |
Clé InChI |
ZUCKLHZBLNPEOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



